molecular formula C11H12O4 B053751 (5-Acetyl-2-methoxyphenyl)acetic acid CAS No. 116296-30-1

(5-Acetyl-2-methoxyphenyl)acetic acid

Cat. No. B053751
CAS RN: 116296-30-1
M. Wt: 208.21 g/mol
InChI Key: ZIQLGQMVEOXQSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (5-Acetyl-2-methoxyphenyl)acetic acid, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving an 84% yield. The process highlights the electron-withdrawing and donating properties of substituents and their influence on the molecular structure (Guzei, Gunderson, & Hill, 2010).

Molecular Structure Analysis

Structural studies of molecules like 5-methoxyindole-3-acetic acid (5-MIAA) provide insights into the arrangement and bonding within the molecules. The molecular structure demonstrates hydrogen-bonded dimers and a distinctive side-chain conformation compared to related compounds, showcasing the importance of molecular geometry in understanding the properties of such acids (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).

Chemical Reactions and Properties

Compounds like diethoxyphosphinyl acetic acid hydrazide illustrate the versatility of (5-Acetyl-2-methoxyphenyl)acetic acid derivatives in chemical reactions, serving as precursors for the synthesis of fused 1,2,4-triazoles. These reactions, which proceed without isolating intermediates, highlight the compound's role in synthesizing complex heterocyclic structures (Liu, Palmer, & Sorgi, 2004).

Physical Properties Analysis

The crystallization and physical properties of related compounds, such as (3-Methoxyphenyl)acetic acid, reveal the formation of dimers through hydrogen bonds, illustrating the impact of molecular interactions on the compound's physical state and stability (Choudhury & Row, 2002).

Chemical Properties Analysis

Exploring the chemical properties of related substances, such as improvements in the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, provides insights into the reactivity and potential modifications of (5-Acetyl-2-methoxyphenyl)acetic acid. These studies emphasize the practicality and scalability of synthetic processes, which are crucial for research and industrial applications (Yuejin, 2010).

Scientific Research Applications

Regulation of Cell Death in Yeasts

Research has identified acetic acid as a significant molecule in yeast cell death regulation, providing insights into the molecular events involved in this process. Understanding acetic acid's impact on yeast cells has informed the development of more resilient yeast strains for industrial applications, including biotechnology and biomedicine (Chaves et al., 2021).

Acetylsalicylic Acid and Cardiovascular Disease

The development of acetylsalicylic acid (Aspirin) from salicylic acid highlights the importance of chemical modifications in enhancing drug efficacy and tolerance. Aspirin's role as an antiplatelet agent demonstrates the clinical significance of acetic acid derivatives in pharmaceutical applications (McKee, Sane, & Deliargyris, 2002).

Sustainable Chemical Production from Biomass

5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, represent a class of chemicals with potential applications in creating sustainable polymers, fuels, and functional materials. This research underscores the versatility of acetic acid derivatives in synthesizing environmentally friendly chemicals and materials (Chernyshev, Kravchenko, & Ananikov, 2017).

Organic Corrosion Inhibitors

The use of acetic acid and its derivatives as organic corrosion inhibitors in acidic solutions has been investigated, indicating their potential to protect metals and alloys from corrosion. This application is crucial in industrial cleaning and maintenance, offering a less corrosive alternative to traditional inhibitors (Goyal et al., 2018).

Biotechnological Routes Based on Lactic Acid Production

The production of lactic acid from biomass and its subsequent transformation into valuable chemicals showcases the biotechnological applications of organic acids. This research area opens up possibilities for using lactic acid, a related compound, in producing environmentally sustainable chemicals and materials (Gao, Ma, & Xu, 2011).

properties

IUPAC Name

2-(5-acetyl-2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)8-3-4-10(15-2)9(5-8)6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQLGQMVEOXQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368908
Record name (5-acetyl-2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Acetyl-2-methoxyphenyl)acetic acid

CAS RN

116296-30-1
Record name (5-acetyl-2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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